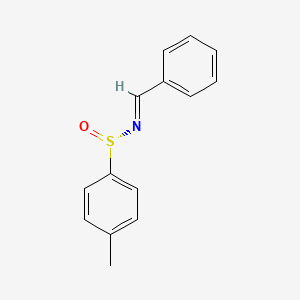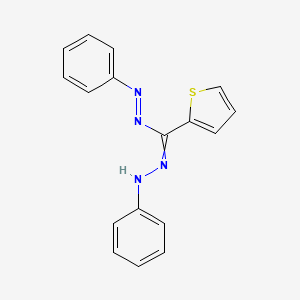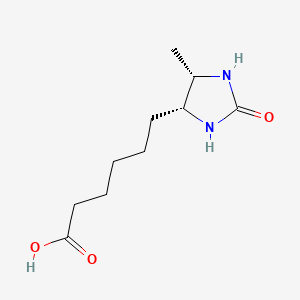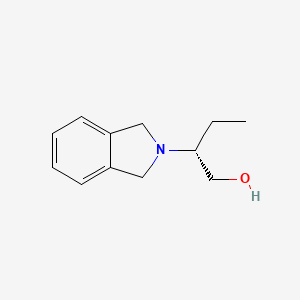
L-Cystine-13C6,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cystine-13C6,15N2 is a labeled form of L-Cystine . L-Cystine is a non-essential amino acid that is used as an antioxidant, protecting tissues against radiation and pollution . It finds application in protein synthesis and is required for the utilization of vitamin B6 . It is also useful in healing burns and wounds .
Synthesis Analysis
L-Cystine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . It is typically synthesized in the human body when there is sufficient methionine available .Molecular Structure Analysis
The molecular formula of this compound is [SCH2CH (*NH2)*COOH]2 . The CAS Number for the labeled form is 1252803-65-8 and for the unlabeled form is 56-89-3 .Chemical Reactions Analysis
L-Cystine exhibits antioxidant properties and participates in redox reactions . It is involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .Physical And Chemical Properties Analysis
The molecular weight of this compound is 248.24 . It is stored at room temperature away from light and moisture .科学的研究の応用
Pathogenesis Insights and Therapeutic Perspectives in Cystinosis
Cystinosis, a metabolic disease characterized as a lysosomal storage disorder, is caused by a defect in the cystinosin transporter leading to cystine accumulation across all organs. This condition often presents with renal Fanconi syndrome, highlighting the particular vulnerability of proximal tubule cells. Despite cysteamine therapy facilitating cystine clearance, it does not correct Fanconi syndrome. Research has advanced our understanding of cystinosin's role beyond cystine transport, including its involvement in endolysosomal trafficking, autophagy, and energy balance regulation. These insights pave the way for potential new therapeutic targets, including stem cell therapy, offering hope for more effective cystinosis treatments (Cherqui & Courtoy, 2017).
Genetic Rescue Possibilities
The possibility of genetically rescuing cystinosis, a condition marked by the CTNS gene defect leading to cystinosin dysfunction and widespread tissue cystine accumulation, has been explored. Transplanted hematopoietic stem cells (HSCs) have shown promise as vehicles for delivering a functional CTNS gene, significantly reducing tissue cystine content and preserving organ function. This approach has laid the groundwork for clinical trials aiming at autologous HSC transplantation for cystinosis treatment, suggesting that genetic rescue could be an achievable goal for managing this disorder (Cherqui, 2014).
Enhanced Apoptosis in Cystinosis Pathophysiology
The involvement of lysosomal cystine in cystinosis pathophysiology, particularly through enhancing apoptosis in affected cells, has been detailed. This process, mediated through mixed disulfide formation and PKC delta involvement, offers a potential explanation for the characteristic renal tubule cell loss and subsequent renal failure in cystinosis. Identifying the molecular mechanisms underlying enhanced apoptosis may provide new therapeutic avenues to mitigate the disease's progression (Thoene, 2007).
Stable Isotopes in Clinical Research
The application of stable isotopes, such as 13C and 15N, in clinical research has grown, facilitated by improvements in isotope labeling and mass spectrometric analysis. These isotopes have enabled detailed studies of metabolic processes and disease mechanisms, offering safe and precise methodologies for investigating human physiology and pathophysiology. Their use in diagnosing and monitoring treatment responses in diseases like cystinosis represents a significant advancement in clinical research (Halliday & Rennie, 1982).
Cyclotides as Drug Design Templates
Cyclotides, characterized by their stable cystine knot structure, have garnered attention for their potential in drug design due to their bioactive properties and high stability. These plant-derived peptides, capable of targeting a range of biological activities, offer a promising framework for developing new therapeutic agents. The exploration of cyclotides illustrates the innovative use of natural compounds in pharmaceutical research, highlighting their potential in creating novel drug leads with enhanced stability and efficacy (Smith, Daly, & Craik, 2011).
作用機序
Target of Action
L-Cystine-13C6,15N2 is a stable isotope-labeled form of L-Cystine . L-Cystine is an essential amino acid that plays a crucial role in various physiological functions. It primarily targets proteins, as it is incorporated into them during protein synthesis .
Mode of Action
This compound, being a stable isotope-labeled form of L-Cystine, behaves similarly to its unlabeled counterpart in biological systems . It is incorporated into proteins during protein synthesis, replacing the regular L-Cystine .
Biochemical Pathways
This compound is involved in the same biochemical pathways as L-Cystine. It plays a role in the synthesis of proteins, where it is incorporated into the polypeptide chain . It also participates in the transsulfuration pathway, which is crucial for the synthesis of other sulfur-containing molecules .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of L-Cystine. It is absorbed in the gut and distributed throughout the body, where it can be incorporated into proteins
Result of Action
The incorporation of this compound into proteins allows for the tracking and quantification of those proteins using mass spectrometry . This can provide valuable information about protein synthesis, turnover, and degradation.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of its incorporation into proteins can be affected by the availability of other amino acids, the specific conditions of the cellular environment, and the overall metabolic state of the organism . Its stability may also be affected by factors such as pH and temperature .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of L-Cystine-13C6,15N2 can be achieved through a multi-step process involving the incorporation of isotopically labeled precursors.", "Starting Materials": [ "L-Cystine", "13C6-labeled glucose", "15N2-labeled ammonium chloride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve L-Cystine in a solution of sodium hydroxide and 13C6-labeled glucose.", "Step 2: Heat the mixture to 60-70°C and stir for 24 hours to allow for incorporation of the 13C6 label.", "Step 3: Add 15N2-labeled ammonium chloride to the reaction mixture and adjust the pH to 7-8 using hydrochloric acid.", "Step 4: Heat the mixture to 60-70°C and stir for an additional 24 hours to allow for incorporation of the 15N2 label.", "Step 5: Cool the reaction mixture and filter the resulting solid.", "Step 6: Wash the solid with ethanol and dry under vacuum to obtain L-Cystine-13C6,15N2." ] } | |
| 1252803-65-8 | |
分子式 |
¹³C₆H₁₂¹⁵N₂O₄S₂ |
分子量 |
248.24 |
同義語 |
(-)-Cystine-13C6,15N2; 3,3’-Dithiobis(2-aminopropanoic Acid)-13C6,15N2; Bis(β-amino-β-carboxyethyl)-13C6,15N2 Disulfide; Cystine Αcid-13C6,15N2; Dicysteine-13C6,15N2; 3,3’-Dithiobis-L-alanine-13C6,15N2; L-Cysteine-13C6,15N2 Disulfide; L-Cystin-13C6,1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)
